Cas no 144875-48-9 (Resiquimod)

Resiquimod is a synthetic imidazoquinoline compound that functions as a toll-like receptor (TLR) 7/8 agonist, primarily used in immunomodulatory research. It induces the production of pro-inflammatory cytokines, such as interferon-alpha, tumor necrosis factor-alpha, and interleukins, thereby enhancing innate and adaptive immune responses. Resiquimod is valued for its potent antiviral and antitumor properties, making it a key tool in studies involving immune activation, vaccine adjuvants, and dermatological applications. Its ability to stimulate dendritic cells and promote Th1-type immune responses underscores its utility in preclinical and therapeutic research. The compound is typically supplied as a high-purity solid, ensuring reproducibility in experimental settings.
Resiquimod structure
Resiquimod structure
Product Name:Resiquimod
CAS No:144875-48-9
MF:C17H22N4O2
MW:314.382183551788
MDL:MFCD00937759
CID:230762
PubChem ID:354335079
Update Time:2025-11-02

Resiquimod Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
    • Resiquimod
    • R 848
    • R-848
    • Resiquimod(R848, S 28463)
    • resquimod
    • 1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol
    • S 28463
    • S-28463
    • 4-Amino-2-(ethoxymethyl)-alpha
    • alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol
    • 1-[4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol
    • 4-Amino-2-(ethoxymethyl)-alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
    • R848
    • V3DMU7PVXF
    • s28463
    • Resiquimod [INN]
    • 4-Amino-2-(ethoxymethyl)-alpha,alpha-dimethyl-1H
    • MLS006010212
    • AKOS016003509
    • AC-35716
    • BCP09103
    • 1H-Imidazo[4,5-c]quinoline-1-ethanol, 4-amino-2-(ethoxymethyl)-alpha,alpha-dimethyl-
    • 4-Amino-2-(ethoxymethyl)-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol
    • J-008020
    • 4-amino-2-ethoxymethyl-alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
    • DB06530
    • VML-600
    • ResiquimodR848
    • HY-13740G
    • SY107476
    • NS00071828
    • HY-13740
    • SR-01000944954
    • 1-(4-Amino-2-ethoxymethyl-imidazo[4,5-c]quinolin-1-yl)-2-methyl-propan-2-ol
    • GTPL5051
    • BDBM50241029
    • CD11301
    • SR-01000944954-1
    • Resiquimod, VML-600, R-848, S-28463
    • CHEMBL383322
    • R0197
    • CD-11301
    • NCGC00370784-01
    • R848;S28463
    • A856222
    • RESIQUIMOD [MI]
    • EX-A1879
    • SB17111
    • MFCD00937759
    • RESIQUIMOD [WHO-DD]
    • DTXSID7040603
    • HMS3740O09
    • 1H-Imidazo(4,5-c)quinoline-1-ethanol, 4-amino-2-(ethoxymethyl)-alpha,alpha-dimethyl-
    • 1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methyl-propan-2-ol
    • RESIQUIMOD [USAN]
    • UNII-V3DMU7PVXF
    • AS-30885
    • SCHEMBL34159
    • 4-amino-alpha,alpha-dimethyl-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-ethanol
    • Resiquimod (GMP)
    • Q426054
    • R848 compound
    • SMR002530531
    • CS-1706
    • s8133
    • C17H22N4O2
    • Resiquimod, >=98% (HPLC)
    • FT-0763049
    • BXNMTOQRYBFHNZ-UHFFFAOYSA-N
    • CS-0645881
    • CCG-267635
    • RX8
    • 1-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol.
    • RESIQUIMOD [MART.]
    • CHEBI:36706
    • 144875-48-9
    • 4-Amino-alpha,alpha-dimethyl-2-ethoxymethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
    • NCGC00370784-05
    • R848; Resiquimod
    • 4-Amino-2-(ethoxymethyl)-I+-,I+--dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol
    • 4-Amino-2-(ethoxymethyl)-I+-,I+--dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
    • 1-(4-amino-2-(ethoxymethyl)-1H-imidazo(4,5-c)quinolin-1-yl)-2-methylpropan-2-ol
    • 1H-Imidazo[4,5-c]quinoline-1-ethanol, 4-amino-2-(ethoxymethyl)-I+-,I+--dimethyl-
    • 4-amino-2-ethoxymethyl-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol
    • resiquimodum
    • 1H-Imidazo(4,5-c)quinoline-1-ethanol, 4-amino-2-(ethoxymethyl)-I+-,I+--dimethyl-
    • NSC-828390
    • RESIQUIMOD (MART.)
    • 1-[4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol; 4-Amino-2-(ethoxymethyl)-1-(2-hydroxyisobutyl)imidazo[4,5-c]quinoline; 4-Amino-2-ethoxymethyl-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol; R 848; Resiquimod; S 28463
    • NSC828390
    • ResiquimodR848?
    • DTXCID5020603
    • BRD-K76210423-001-01-6
    • BRD-K76210423-001-02-4
    • MDL: MFCD00937759
    • Inchi: 1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)
    • InChI Key: BXNMTOQRYBFHNZ-UHFFFAOYSA-N
    • SMILES: OC(C)(C)CN1C(COCC)=NC2C(N)=NC3C=CC=CC=3C1=2

Computed Properties

  • Exact Mass: 314.17400
  • Monoisotopic Mass: 314.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.2
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.28
  • Melting Point: 193°C(lit.)
  • Boiling Point: 553.6°C at 760 mmHg
  • Solubility: DMSO: soluble10mg/mL, clear (warmed to 60 °C)
  • PSA: 86.19000
  • LogP: 3.05530
  • Merck: 8151
  • λmax: 325(lit.)

Resiquimod Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • RTECS:NJ5911320
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Resiquimod Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Resiquimod Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-13740-10mM*1mLinDMSO
Resiquimod
144875-48-9 99.96%
10mM*1mLinDMSO
¥660 2023-07-26
MedChemExpress
HY-13740-10mg
Resiquimod
144875-48-9 99.77%
10mg
¥600 2024-05-24
MedChemExpress
HY-13740-25mg
Resiquimod
144875-48-9 99.77%
25mg
¥1100 2024-05-24
MedChemExpress
HY-13740-50mg
Resiquimod
144875-48-9 99.77%
50mg
¥1700 2024-05-24
MedChemExpress
HY-13740-100mg
Resiquimod
144875-48-9 99.77%
100mg
¥2400 2024-05-24
S e l l e c k ZHONG GUO
S8133-20mg
Resiquimod (R-848)
144875-48-9 99.96%
20mg
¥794.43 2024-03-13
S e l l e c k ZHONG GUO
S8133-50mg
Resiquimod (R-848)
144875-48-9 99.96%
50mg
¥1777.23 2024-03-13
S e l l e c k ZHONG GUO
S8133-200mg
Resiquimod (R-848)
144875-48-9 99.96%
200mg
¥5298.93 2024-03-13
DC Chemicals
DC7788-100 mg
Resiquimod(R848)
144875-48-9 >98%
100mg
$350.0 2022-02-28
DC Chemicals
DC7788-250 mg
Resiquimod(R848)
144875-48-9 >98%
250mg
$500.0 2022-02-28

Resiquimod Production Method

Resiquimod Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:144875-48-9)Resiquimod
Order Number:A856222
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:59
Price ($):158.0/440.0/1147.0
Email:sales@amadischem.com

Resiquimod Related Literature

Additional information on Resiquimod

Resiquimod (CAS No. 144875-48-9): A Comprehensive Overview of Its Properties and Applications

Resiquimod (CAS No. 144875-48-9) is a synthetic compound belonging to the imidazoquinoline family, known for its immunomodulatory properties. This molecule has garnered significant attention in recent years due to its potential therapeutic applications, particularly in the fields of dermatology and oncology. As researchers continue to explore its mechanisms of action, Resiquimod has become a subject of intense scientific interest and clinical investigation.

The chemical structure of Resiquimod features an imidazoquinoline core, which is responsible for its biological activity. This compound acts as a TLR7/TLR8 agonist, stimulating the immune system by activating these toll-like receptors. The immunostimulatory effects of Resiquimod make it particularly valuable in developing treatments for various skin conditions and certain types of cancer. Recent studies have shown promising results in its ability to enhance the body's natural defense mechanisms against abnormal cell growth.

One of the most exciting applications of Resiquimod is in the treatment of actinic keratosis, a common precancerous skin condition caused by prolonged sun exposure. Clinical trials have demonstrated that topical formulations containing Resiquimod can effectively clear these lesions while stimulating local immune responses. This aligns perfectly with current dermatological trends focusing on non-invasive treatments for sun-damaged skin, a growing concern in aging populations worldwide.

Beyond dermatology, researchers are investigating Resiquimod's potential in cancer immunotherapy. The compound's ability to activate dendritic cells and enhance antigen presentation makes it an attractive candidate for combination therapies with existing cancer treatments. In the era of personalized medicine and immune-oncology, Resiquimod-based therapies represent a promising avenue for improving patient outcomes, particularly in cases where traditional treatments have shown limited efficacy.

The pharmacological profile of Resiquimod includes excellent bioavailability when administered topically, with minimal systemic absorption. This favorable safety profile has made it a preferred choice for localized treatments. Current research is exploring optimized formulations to enhance drug delivery while maintaining its therapeutic efficacy. These developments are particularly relevant given the increasing demand for targeted therapies with reduced side effects.

From a commercial perspective, the market for immune-modulating compounds like Resiquimod is experiencing steady growth. Pharmaceutical companies are investing heavily in research and development of TLR agonists, recognizing their potential across multiple therapeutic areas. The global interest in immunotherapies has created a favorable environment for Resiquimod-based products, with several formulations currently in various stages of clinical trials.

Quality control and synthesis of Resiquimod (CAS 144875-48-9) require specialized expertise due to its complex molecular structure. Manufacturers must adhere to strict Good Manufacturing Practices (GMP) to ensure product consistency and purity. Analytical methods such as HPLC and mass spectrometry are routinely employed to verify the identity and quality of Resiquimod batches, meeting the stringent requirements of regulatory agencies worldwide.

Recent advancements in formulation technology have led to improved stability and efficacy of Resiquimod-containing products. Researchers are developing novel delivery systems, including nanoemulsions and liposomal formulations, to enhance skin penetration and therapeutic outcomes. These innovations address one of the key challenges in topical drug delivery - achieving sufficient drug concentration at the target site while minimizing systemic exposure.

The scientific literature on Resiquimod continues to expand, with numerous peer-reviewed publications documenting its mechanisms of action and clinical applications. Ongoing studies are exploring its potential in treating viral infections, particularly those affecting the skin, as well as its possible role in vaccine adjuvants. This broadening scope of research reflects the versatility of Resiquimod as a pharmacological agent with multiple potential applications.

For researchers and clinicians interested in Resiquimod, access to high-quality reference standards is essential. Reputable suppliers provide certified materials with comprehensive analytical data, supporting both preclinical studies and clinical development programs. The availability of well-characterized Resiquimod reference standards facilitates reproducible research and accelerates the development of new therapeutic applications.

As the understanding of immune system modulation advances, Resiquimod stands out as a valuable tool in the development of next-generation immunotherapies. Its unique combination of efficacy and safety profile positions it as a promising candidate for addressing unmet medical needs in dermatology and oncology. Future research directions may explore combination therapies with other immunomodulators or targeted agents to enhance therapeutic outcomes further.

In conclusion, Resiquimod (CAS No. 144875-48-9) represents an important advancement in immunomodulatory therapy. With its well-characterized mechanism of action and growing body of clinical evidence, this compound continues to attract significant research interest across multiple therapeutic areas. As scientific understanding evolves and formulation technologies improve, Resiquimod-based treatments are poised to make substantial contributions to patient care in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:144875-48-9)Resiquimod
A856222
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):158.0/440.0/1147.0
Email